![molecular formula C17H18O5 B14188673 1,5-Bis[5-(methoxymethyl)furan-2-yl]penta-1,4-dien-3-one CAS No. 850722-50-8](/img/structure/B14188673.png)
1,5-Bis[5-(methoxymethyl)furan-2-yl]penta-1,4-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis[5-(methoxymethyl)furan-2-yl]penta-1,4-dien-3-one is an organic compound with the molecular formula C₁₇H₁₈O₅ It is characterized by the presence of two furan rings substituted with methoxymethyl groups and connected by a penta-1,4-dien-3-one linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis[5-(methoxymethyl)furan-2-yl]penta-1,4-dien-3-one typically involves the reaction of appropriate furan derivatives with a penta-1,4-dien-3-one precursor. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. For instance, the use of α-MnO₂ as a catalyst under an air atmosphere has been reported to yield high efficiency .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance the yield and purity of the product. The choice of solvents and catalysts is crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis[5-(methoxymethyl)furan-2-yl]penta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the penta-1,4-dien-3-one linker to a more saturated form.
Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction may produce saturated ketones or alcohols.
Scientific Research Applications
1,5-Bis[5-(methoxymethyl)furan-2-yl]penta-1,4-dien-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism by which 1,5-Bis[5-(methoxymethyl)furan-2-yl]penta-1,4-dien-3-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan rings and methoxymethyl groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity. The pathways involved may include modulation of enzyme activity or receptor binding, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
1,5-Bis(2-furanyl)-1,4-pentadien-3-one: Similar structure but lacks methoxymethyl groups.
1,5-Di(2-furyl)-1,4-pentadien-3-one: Another similar compound with slight variations in substitution patterns.
Uniqueness
1,5-Bis[5-(methoxymethyl)furan-2-yl]penta-1,4-dien-3-one is unique due to the presence of methoxymethyl groups, which can influence its reactivity and interactions with other molecules. These groups can enhance solubility, stability, and biological activity compared to similar compounds without such substitutions.
Properties
CAS No. |
850722-50-8 |
|---|---|
Molecular Formula |
C17H18O5 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
1,5-bis[5-(methoxymethyl)furan-2-yl]penta-1,4-dien-3-one |
InChI |
InChI=1S/C17H18O5/c1-19-11-16-9-7-14(21-16)5-3-13(18)4-6-15-8-10-17(22-15)12-20-2/h3-10H,11-12H2,1-2H3 |
InChI Key |
JXSIYONFHUZLPT-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=C(O1)C=CC(=O)C=CC2=CC=C(O2)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



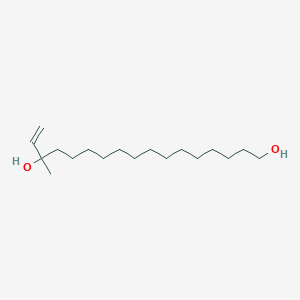
![4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carbonitrile](/img/structure/B14188613.png)
![(9-Chlorobenzo[h]isoquinolin-6-yl)methanol](/img/structure/B14188619.png)
![4-Methoxy-3-[(2-methyl-2-phenylpropyl)amino]-1H-isoindol-1-one](/img/structure/B14188623.png)
![2H-Benzimidazol-2-one, 1,3-dihydro-1-[1-[[4-[5-(1-methyl-1H-tetrazol-5-yl)-3-phenyl-2-pyridinyl]phenyl]methyl]-4-piperidinyl]-](/img/structure/B14188630.png)
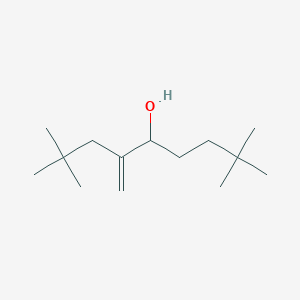

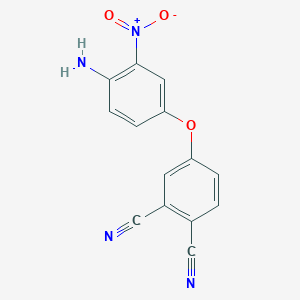
![5,5'-Bibenzo[h]quinoline](/img/structure/B14188655.png)
![Pyridine, 4-methyl-3-[(4-methylphenyl)methyl]-](/img/structure/B14188659.png)
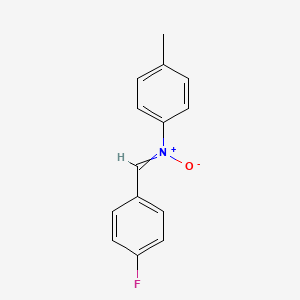
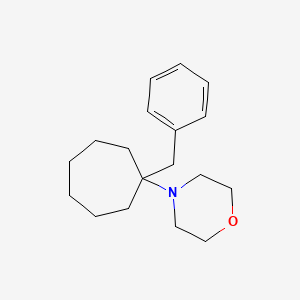
![2H-Azepin-2-one, 1-[3-[6-(4-fluorophenyl)-3-pyridinyl]propyl]hexahydro-](/img/structure/B14188681.png)
